molecular formula C14H12ClNO3 B11843225 Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate

Cat. No.: B11843225
M. Wt: 277.70 g/mol
InChI Key: HUXUYDZWPJKSJM-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a chloro substituent on the quinoline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with β-ketoesters under acidic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate has significant applications in scientific research, particularly in:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-acetyl-4-chloroquinoline-3-carboxylate
  • 3-acetylquinoline
  • 4-chloroquinoline-3-carboxylate

Uniqueness

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetyl and chloro groups at specific positions on the quinoline ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

ethyl 3-acetyl-4-chloroquinoline-6-carboxylate

InChI

InChI=1S/C14H12ClNO3/c1-3-19-14(18)9-4-5-12-10(6-9)13(15)11(7-16-12)8(2)17/h4-7H,3H2,1-2H3

InChI Key

HUXUYDZWPJKSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)C)Cl

Origin of Product

United States

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